2-(Phenylamino)acetyl chloride

Overview

Description

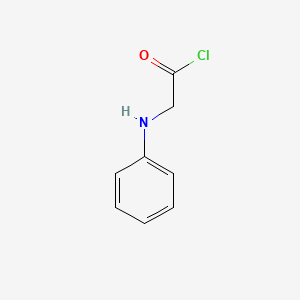

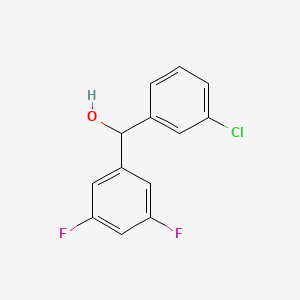

2-(Phenylamino)acetyl chloride is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (C6H5-) attached to an amino group (NH2), which is further attached to an acetyl chloride group (CH2COCl) .Physical And Chemical Properties Analysis

This compound is a chemical compound with a molecular weight of 169.61 . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications

Acylation Reactions

2-(Phenylamino)acetyl chloride is utilized in various acylation reactions. For instance, 2-acetyl derivatives are formed in the acetylation of 2-amino-Δ2-thiazolin-4-one and its 2-phenyl analog with acetic anhydride in acetic acid. In these reactions, 2-phenylamino-Δ2-thiazolin-4-one gives a 3-acetyl derivative, indicating its versatility in forming acetyl derivatives (S. M. Ramsh et al., 1982).

Synthesis of Phosphonic Acid Derivatives

This compound plays a crucial role in synthesizing various phosphonic acid derivatives. It is used in a three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite, leading to the formation of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives (C. Yuan et al., 1991).

Domino Reactions

This compound is also effective in domino reactions. For example, 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives are obtained through a one-pot domino reaction, demonstrating its efficacy in facilitating complex chemical transformations (M. Ziyaadini et al., 2011).

Antibacterial and Antifungal Applications

This compound is used in the synthesis of pyrazolyl-quinazolin-4(3H)-one derivatives, which have been shown to possess antibacterial and antifungal activities. These compounds are synthesized from 2-[2-(phenylamino)phenyl]acetic acid, showcasing its potential in pharmaceutical applications (N. Patel et al., 2011).

Synthesis of Heterocyclic Nitrogen Derivatives

It's used in the synthesis of heterocyclic nitrogen derivatives from aryl‐1,4‐benzoquinones. This includes the treatment of 2-aryl-3,6-bis(arylamino)-1,4-benzoquinones with different acid chlorides, including acetyl, phenylacetyl, and chloroacetyl chloride, to yield various derivatives (M. Hassan et al., 2001).

Green Chemical Transformations

Acetyl chloride, including this compound, is noted for its use in environmentally friendly green chemical transformations. It demonstrates efficient acetylation of primary amines and amino acids in brine solution, highlighting its potential in sustainable chemistry practices (K. Basu et al., 2013).

Safety and Hazards

2-(Phenylamino)acetyl chloride is a chemical compound that should be handled with care. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 2-(Phenylamino)acetyl chloride are not mentioned in the search results, related compounds have been studied for their potential antimicrobial and antiproliferative activities . These studies suggest that this compound and similar compounds could have potential applications in the development of new therapeutic agents .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been studied for their antimicrobial and antiproliferative activities . These compounds may interact with their targets through a variety of mechanisms, potentially leading to changes in cellular function .

Biochemical Pathways

It’s plausible that this compound could influence a variety of metabolic pathways, given the broad range of biological activities exhibited by structurally similar compounds .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(Phenylamino)acetyl chloride is currently unknown . Factors such as pH, temperature, and the presence of other chemicals could potentially affect the activity of this compound.

properties

IUPAC Name |

2-anilinoacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSJWUHIGCKVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate](/img/structure/B3043328.png)